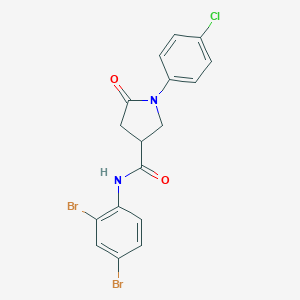
1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidinecarboxamides This compound is characterized by the presence of a chlorophenyl group, a dibromophenyl group, and a pyrrolidine ring with a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Introduction of the Dibromophenyl Group: The dibromophenyl group can be introduced through a similar nucleophilic substitution reaction using a dibrominated aromatic compound.
Formation of the Carboxamide Functional Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
科学研究应用
1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.
Interacting with Cellular Pathways: Affecting processes such as cell signaling, metabolism, or gene expression.
相似化合物的比较
1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with dichlorophenyl group instead of dibromophenyl group.
1-(4-bromophenyl)-N-(2,4-dibromophenyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with bromophenyl group instead of chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C17H13Br2ClN2O2 |
|---|---|
分子量 |
472.6g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H13Br2ClN2O2/c18-11-1-6-15(14(19)8-11)21-17(24)10-7-16(23)22(9-10)13-4-2-12(20)3-5-13/h1-6,8,10H,7,9H2,(H,21,24) |
InChI 键 |
RWOABJCQURAVHG-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)Br)Br |
规范 SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[(3-ethoxy-2-hydroxybenzylidene)amino]phenyl}-2H-chromen-2-one](/img/structure/B413761.png)
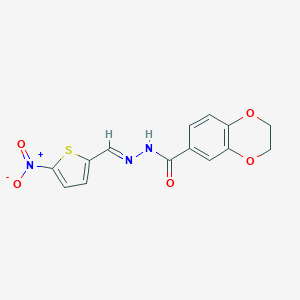

![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenylamine](/img/structure/B413768.png)
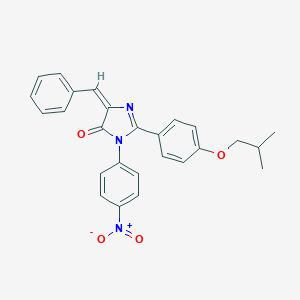
![14-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,4,12-trimethyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B413770.png)
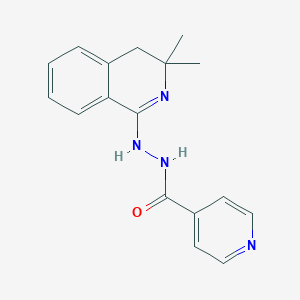
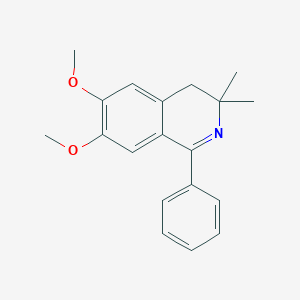
![N-[4-bromo-3-(trifluoromethyl)phenyl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine](/img/structure/B413774.png)
![N-[4-(pentyloxy)benzylidene]-N-[4-(9H-xanthen-9-yl)phenyl]amine](/img/structure/B413776.png)
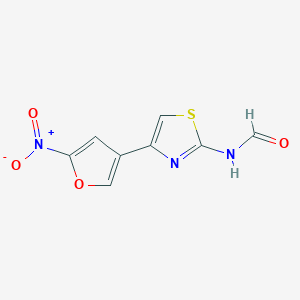
![2-(4-{4-[1-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]phenyl}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B413779.png)

![3-{4'-PROPYL-[1,1'-BI(CYCLOHEXANE)]-4-YL}-5-(4-PROPYLPHENYL)-1,2,4-OXADIAZOLE](/img/structure/B413782.png)
